Cas no 35448-31-8 (1-Butanamine,3-methyl-N-(3-methylbutylidene)-)

1-Butanamine,3-methyl-N-(3-methylbutylidene)- structure
35448-31-8 structure
Product Name:1-Butanamine,3-methyl-N-(3-methylbutylidene)-
CAS No:35448-31-8
MF:C10H21N
MW:155.28044295311
CID:314316
Update Time:2025-04-19

1-Butanamine,3-methyl-N-(3-methylbutylidene)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine,3-methyl-N-(3-methylbutylidene)-
    • 3-methyl-N-(3-methylbutyl)butan-1-imine
    • 3-Methyl-N-(3-methylbutylidene)-1-butanamine
    • 3-Methyl-N-(3'-methylbutylidene)butanamine
    • 3-Methyl-N-(3-methylbutylidene)-butanamine
    • Butanamine, 3-methyl-N-(3-methylbutylidene)
    • N-Isopentylidene isopentylamine
    • Inchi: 1S/C10H21N/c1-9(2)5-7-11-8-6-10(3)4/h7,9-10H,5-6,8H2,1-4H3/b11-7+
    • InChI Key: WYNULUURQZBBSK-YRNVUSSQSA-N
    • SMILES: CC(CC/N=C/CC(C)C)C

Computed Properties

  • Exact Mass: 155.16753
  • Monoisotopic Mass: 155.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0

Experimental Properties

  • Density: 0.79
  • Boiling Point: 213.4°Cat760mmHg
  • Flash Point: 74.4°C
  • Refractive Index: 1.436
  • PSA: 12.36
  • FEMA: 3990 | ISOPENTYLIDENE ISOPENTYLAMINE
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